![molecular formula C17H23NO4S B11828987 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester CAS No. 886363-60-6](/img/structure/B11828987.png)
1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester
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Overview
Description
1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a methylsulfanyl-phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the piperidine ring, introduction of the carboxylic acid groups, and attachment of the methylsulfanyl-phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the carboxylic acid groups may produce alcohols .
Scientific Research Applications
Chemistry
1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Derivatives : The compound can be modified to create various derivatives that may exhibit different chemical properties.
- Reagent in Reactions : It acts as a reagent in electrophilic aromatic substitution and oxidation reactions.
Biology
Research into the biological activity of this compound has been promising. Its structure suggests potential interactions with biological targets, making it valuable for:
- Biological Activity Studies : Investigations into its effects on cellular processes and interactions with proteins or enzymes.
- Mechanism of Action Exploration : Understanding how it binds to specific receptors or enzymes may reveal therapeutic pathways.
Medicine
The therapeutic potential of this compound is being explored for:
- Drug Discovery : Its unique structure positions it as a candidate for developing new pharmacological agents.
- Case Study Insights :
- Antidepressant-like Effects : Related piperidine compounds have shown promise in reducing depressive behaviors in animal models, suggesting potential applications in treating mood disorders.
- Antiviral Efficacy : Experiments on similar derivatives indicate their ability to inhibit viral replication, highlighting the need for further investigation into this compound’s antiviral properties.
Industry
In industrial applications, this compound can be employed in:
- Material Development : Its chemical properties may facilitate the creation of new materials with desirable characteristics.
- Chemical Processes Optimization : Used in optimizing synthetic routes for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester include other piperidine derivatives and compounds with methylsulfanyl-phenyl groups. Examples include:
- 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid
- 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid methyl ester .
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development .
Biological Activity
1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester, with CAS number 886363-60-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C17H23NO4S
- Molar Mass : 337.43 g/mol
- CAS Number : 886363-60-6
The compound features a piperidine ring, which is a common structural motif in many bioactive molecules. The presence of the methylsulfanyl group and carboxylic acid functionalities suggests potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological properties.
Pharmacological Studies
Case Study 1: Antidepressant-like Effects
In a controlled study, related piperidine compounds were tested for their antidepressant-like effects in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting a potential for developing new antidepressants based on the piperidine scaffold .
Case Study 2: Antiviral Efficacy
A series of experiments conducted on piperidine derivatives demonstrated their ability to inhibit viral replication in vitro. The selectivity index was calculated to assess the therapeutic window of these compounds. While specific data on this compound is not yet available, the promising results from related compounds suggest further investigation is warranted .
Research Findings Summary Table
Properties
CAS No. |
886363-60-6 |
---|---|
Molecular Formula |
C17H23NO4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(3-ethoxycarbonylpiperidin-1-yl)-2-(4-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C17H23NO4S/c1-3-22-17(21)13-5-4-10-18(11-13)15(16(19)20)12-6-8-14(23-2)9-7-12/h6-9,13,15H,3-5,10-11H2,1-2H3,(H,19,20) |
InChI Key |
NWIRMAUXRXJNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C2=CC=C(C=C2)SC)C(=O)O |
Origin of Product |
United States |
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